molecular formula C13H11FN2O2 B12241252 5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide

5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B12241252
M. Wt: 246.24 g/mol
InChI Key: AEQDKQASZRLWBW-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide is a compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with metabotropic glutamate receptors, affecting neurotransmission and potentially offering therapeutic benefits in neuropsychiatric conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methoxyaniline
  • 5-fluoropyridine-3-carboxylic acid
  • N-(2-methoxyphenyl)pyridine-3-carboxamide

Uniqueness

5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11FN2O2/c1-18-12-5-3-2-4-11(12)16-13(17)9-6-10(14)8-15-7-9/h2-8H,1H3,(H,16,17)

InChI Key

AEQDKQASZRLWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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